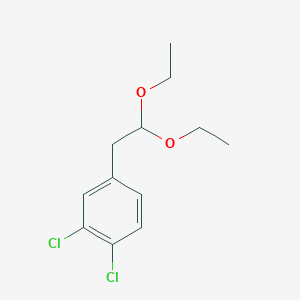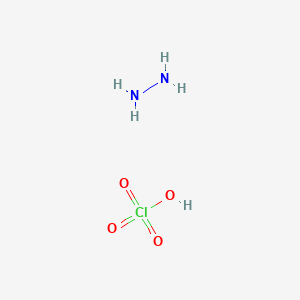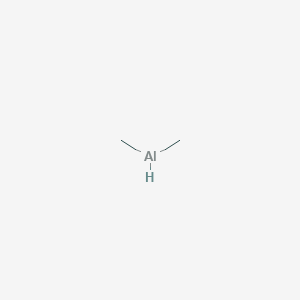
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a 2,2-diethoxyethyl group is attached at the 4 position. This compound is typically a colorless or slightly yellow liquid and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is chlorinated to introduce chlorine atoms at the desired positions. The 2,2-diethoxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 4-(2,2-diethoxyethyl)benzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated derivatives .
Applications De Recherche Scientifique
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through specific pathways, including oxidative stress and modulation of signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with only two chlorine atoms and no additional functional groups.
4-(2,2-Diethoxyethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,4-Dichloro-2-(2,2-diethoxyethyl)benzene: A positional isomer with chlorine atoms at different positions.
Uniqueness
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of both chlorine atoms and the 2,2-diethoxyethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C12H16Cl2O2 |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
1,2-dichloro-4-(2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
Clé InChI |
JYHKPUJDZSZWDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC(=C(C=C1)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2,4-Difluorophenyl)methylideneamino]guanidine](/img/structure/B14112863.png)
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)



![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)

![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)

